Cas no 1479026-41-9 (1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine)

1-(2-Methoxy-4-methylphenyl)cyclopentan-1-amine is a cyclopentylamine derivative featuring a methoxy and methyl-substituted phenyl ring. This compound is of interest in synthetic organic chemistry due to its structural motif, which may serve as a key intermediate in the development of pharmacologically active molecules. The presence of the methoxy and methyl groups enhances its potential for further functionalization, making it valuable for fine chemical synthesis. Its well-defined molecular structure allows for precise reactivity in targeted transformations, particularly in the synthesis of complex amines or heterocycles. The compound is typically handled under controlled conditions due to its amine functionality, ensuring stability and purity in laboratory applications.
1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine structure
1479026-41-9 structure
商品名:1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine
CAS番号:1479026-41-9
MF:C13H19NO
メガワット:205.296063661575
CID:6045498
PubChem ID:82396221

1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine
    • EN300-1740000
    • 1479026-41-9
    • インチ: 1S/C13H19NO/c1-10-5-6-11(12(9-10)15-2)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3
    • InChIKey: RDOONXCCICEILD-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C(C)C=CC=1C1(CCCC1)N

計算された属性

  • せいみつぶんしりょう: 205.146664230g/mol
  • どういたいしつりょう: 205.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1740000-0.1g
1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine
1479026-41-9
0.1g
$867.0 2023-09-20
Enamine
EN300-1740000-0.5g
1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine
1479026-41-9
0.5g
$946.0 2023-09-20
Enamine
EN300-1740000-1g
1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine
1479026-41-9
1g
$986.0 2023-09-20
Enamine
EN300-1740000-5g
1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine
1479026-41-9
5g
$2858.0 2023-09-20
Enamine
EN300-1740000-1.0g
1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine
1479026-41-9
1g
$986.0 2023-06-03
Enamine
EN300-1740000-2.5g
1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine
1479026-41-9
2.5g
$1931.0 2023-09-20
Enamine
EN300-1740000-5.0g
1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine
1479026-41-9
5g
$2858.0 2023-06-03
Enamine
EN300-1740000-0.25g
1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine
1479026-41-9
0.25g
$906.0 2023-09-20
Enamine
EN300-1740000-0.05g
1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine
1479026-41-9
0.05g
$827.0 2023-09-20
Enamine
EN300-1740000-10.0g
1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine
1479026-41-9
10g
$4236.0 2023-06-03

1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine 関連文献

1-(2-methoxy-4-methylphenyl)cyclopentan-1-amineに関する追加情報

Introduction to 1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine (CAS No. 1479026-41-9)

1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1479026-41-9, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a cyclopentanamine core linked to a substituted benzene ring, has garnered attention due to its structural features and potential biological activities. The presence of both methoxy and methyl groups on the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry investigations.

The structure of 1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine is characterized by a cyclopentane ring attached to an amine group at the 1-position, with the benzene ring bearing a methoxy group at the 2-position and a methyl group at the 4-position. This specific arrangement imparts distinct chemical reactivity and binding potential, which are critical for its exploration in drug development. The compound’s solubility profile, metabolic stability, and interaction with biological targets are key factors that influence its suitability for therapeutic applications.

In recent years, there has been growing interest in cyclopentanamine derivatives as pharmacophores due to their ability to modulate various biological pathways. The benzene ring substituents in 1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine contribute to its interactions with enzymes and receptors, making it a promising candidate for further investigation. Studies have shown that such compounds can exhibit properties ranging from anti-inflammatory to anticancer effects, depending on their molecular modifications.

One of the most compelling aspects of 1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine is its potential as a lead compound for developing novel therapeutics. The substituted aromatic ring provides a platform for structural optimization, allowing chemists to fine-tune its activity by introducing additional functional groups or altering the core structure. This flexibility is particularly valuable in the context of modern drug design, where precision and efficacy are paramount.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine to various biological targets with high accuracy. These simulations have identified potential binding pockets and interaction modes that could be exploited for therapeutic benefit. For instance, studies suggest that this compound may interact with enzymes involved in metabolic pathways relevant to neurological disorders, offering a new avenue for drug development in this area.

The pharmacokinetic properties of 1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine are also of considerable interest. Its absorption, distribution, metabolism, and excretion (ADME) profiles determine its bioavailability and therapeutic window. Preliminary studies indicate that this compound exhibits moderate solubility in both water and lipids, suggesting potential for oral administration. Additionally, its stability under physiological conditions makes it a viable candidate for further clinical evaluation.

In the context of drug discovery pipelines, 1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine represents an important intermediate compound. Its synthesis involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The development of efficient synthetic routes not only facilitates large-scale production but also allows for rapid screening of analogs with enhanced properties.

The biological activity of this compound has been explored in several preclinical models. Initial findings suggest that it may possess inhibitory effects on certain enzymes implicated in inflammation and cancer progression. These activities are consistent with the structural features of the molecule and provide a rationale for further investigation into its therapeutic potential.

As research continues to evolve, the role of cyclopentanamine derivatives like 1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine is expected to expand. The integration of machine learning algorithms into drug discovery has accelerated the identification of novel scaffolds and optimized analogs. This synergy between computational methods and experimental validation promises to bring more effective treatments to patients worldwide.

The future directions for studying 1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine include exploring its mechanism of action in greater detail and conducting comprehensive toxicological assessments. These studies will provide critical insights into its safety profile and pave the way for clinical trials. Moreover, collaborations between academic institutions and pharmaceutical companies will be essential in translating laboratory findings into tangible therapeutic benefits.

In conclusion,1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine (CAS No. 1479026-41) stands as a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its exploration represents an exciting opportunity for advancing drug discovery efforts across multiple therapeutic areas.

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